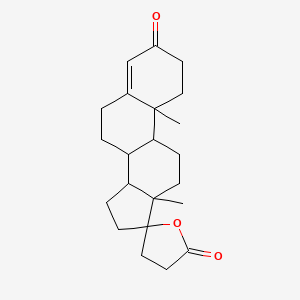

20-Spirox-4-ene-3,20-dione

Description

Properties

IUPAC Name |

10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBICEKKOYXZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862495 | |

| Record name | 10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Representative Spirocyclic Steroid: Drospirenone

Introduction

The nomenclature "20-Spirox-4-ene-3,20-dione" does not correspond to a standard IUPAC name for a known chemical entity. The term "spirox" is not a conventional descriptor in steroid chemistry. However, the name suggests a steroidal structure with a spirocyclic ether at the C-20 position, a ketone at C-3, and a double bond between C-4 and C-5. The "20-dione" component is chemically inconsistent with a spiro center at C-20.

Given the ambiguity, this guide will focus on a well-characterized and clinically significant spirocyclic steroid, Drospirenone . While drospirenone features a spiro lactone at the C-17 position, it serves as an excellent and relevant example for researchers, scientists, and drug development professionals interested in the properties and analysis of spirocyclic steroids. Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic activities, widely used in oral contraceptives.[1]

IUPAC Name and Synonyms of Drospirenone

-

IUPAC Name: (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro[[1][2]oxathiolane-4,17'-[2H]cyclopenta[a]phenanthrene]-2,2,3'(2'H)-trione

-

Common Synonyms: DRSP, Dihydrospirorenone

The following table summarizes the key identifiers for Drospirenone.

| Identifier | Value |

| IUPAC Name | (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro[[1][2]oxathiolane-4,17'-[2H]cyclopenta[a]phenanthrene]-2,2,3'(2'H)-trione |

| CAS Number | 67392-87-4 |

| Molecular Formula | C24H30O3 |

| Molecular Weight | 366.5 g/mol |

| Common Synonyms | DRSP, Dihydrospirorenone |

Physicochemical Properties of Drospirenone

A summary of the key physicochemical properties of Drospirenone is presented in the table below.

| Property | Value |

| Melting Point | 200-202 °C |

| Solubility | Practically insoluble in water, soluble in dichloromethane, sparingly soluble in ethanol. |

| pKa | Not applicable |

| LogP | 3.1 |

Experimental Protocols

Due to the proprietary nature of pharmaceutical manufacturing, specific, detailed synthesis protocols for drospirenone are not publicly available in full. However, the general synthetic strategies are outlined in the scientific and patent literature. A generalized retro-synthetic analysis is often a starting point for understanding its synthesis.

Logical Relationship: Retro-synthesis of Drospirenone

The following diagram illustrates a simplified logical flow for the retro-synthesis of Drospirenone, highlighting key disconnections.

Caption: Simplified retro-synthetic analysis of Drospirenone.

Signaling Pathways

Drospirenone exerts its biological effects primarily through its interaction with steroid hormone receptors.

Mechanism of Action: Signaling Pathway

The diagram below outlines the primary signaling pathways through which Drospirenone functions as a progestin and exhibits its antimineralocorticoid and antiandrogenic effects.

Caption: Signaling pathways of Drospirenone's progestogenic, antimineralocorticoid, and antiandrogenic effects.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Drospirenone (20-Spirox-4-ene-3,20-dione Derivative)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key signaling pathways of Drospirenone. The compound, a derivative of 20-Spirox-4-ene-3,20-dione, is a synthetic progestin with significant applications in pharmaceuticals, particularly in contraception and hormone replacement therapy.[1][2][3]

Chemical Identity and Physical Properties

Drospirenone, also known as 1,2-dihydrospirorenone, is a synthetic steroidal progestin that belongs to the spirolactone class of compounds.[1][2] It is an analogue of spironolactone.[1][2] The unique structure of drospirenone contributes to its distinct pharmacological profile, which includes progestogenic, antimineralocorticoid, and antiandrogenic activities.[2][4][5]

Table 1: Physical and Chemical Properties of Drospirenone

| Property | Value | Source(s) |

| IUPAC Name | (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenantrene-17,2'(5'H)-furan]-3,5'(2H)-dione | [1] |

| Synonyms | Drospirenone, 1,2-dihydrospirorenone, ZK 30595, SH-470 | [1][6] |

| CAS Number | 67392-87-4 | [1][2] |

| Molecular Formula | C24H30O3 | [1][2][5] |

| Molar Mass | 366.501 g·mol−1 | [1][5] |

| Appearance | White or off-white crystalline powder | [7] |

| Melting Point | 196-200°C | [7][8] |

| Boiling Point | 552.2 ± 50.0 °C (Predicted) | [3][8] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [7][8] |

| Solubility | DMSO: ≥15 mg/mL; DMF: 2 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6][8] |

| Optical Rotation | [α]/D -180 to -195° (c = 1 in methanol); Specific optical rotation: -182 deg at 22 °C/D (c = 0.5 in chloroform) | [3][8] |

| LogP | 3.08 | [3] |

| Protein Binding | 95–97% (to albumin) | [1] |

| Elimination Half-life | 25–33 hours | [1][4] |

Experimental Protocols: Synthesis of Drospirenone

The synthesis of Drospirenone is a multi-step process that has been described in various patents and scientific literature. While specific process parameters are proprietary, the general synthetic strategies can be outlined. A common approach involves the use of 3β-hydroxyandrost-5-en-17-one as a starting material.[9]

General Synthetic Strategy:

One of the key challenges in the synthesis of Drospirenone is the stereospecific construction of the spirolactone ring and the cyclopropane rings at the C6-C7 and C15-C16 positions.

A representative synthetic scheme might involve the following key transformations:

-

Propargyl Alcohol Anion Addition: The synthesis often begins with the addition of a protected propargyl alcohol anion to the 17-keto group of a steroid intermediate.[10]

-

Formation of the Spirolactone Ring: The resulting intermediate undergoes cyclization to form the characteristic γ-lactone ring.

-

Introduction of Methylene Groups: The methylene groups at the 6β,7β and 15β,16β positions are typically introduced via cyclopropanation reactions. This can be achieved through various methods, including the use of methylene ylides.[10]

-

Oxidation and Isomerization: The final steps often involve oxidation of a hydroxyl group to a ketone and isomerization of a double bond to form the α,β-unsaturated ketone in the A ring of the steroid nucleus.

Purification:

Crude Drospirenone is often purified to a high degree (>99.5%) through non-chromatographic methods. A typical purification process may include:

-

Dissolving the crude product in an organic solvent with silica gel and decolorizing carbon, followed by filtration.

-

A series of distillations and recrystallizations from appropriate solvents.

-

Final recovery by filtration, washing, and drying under reduced pressure.[11]

Caption: Generalized workflow for the synthesis of Drospirenone.

Signaling Pathways and Mechanism of Action

Drospirenone exerts its biological effects through its interaction with several steroid hormone receptors. Its unique pharmacological profile is a result of its combined progestogenic, antimineralocorticoid, and antiandrogenic activities.[1][2]

3.1 Progestogenic Activity

As a progestin, Drospirenone is an agonist of the progesterone receptor (PR).[1][2] When used in combination with an estrogen, it suppresses the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action inhibits ovulation, which is the primary mechanism of its contraceptive effect.[12][13][14] Additionally, it alters the cervical mucus and the endometrium, making sperm penetration and embryo implantation more difficult.[4][14]

3.2 Antimineralocorticoid Activity

Drospirenone is an antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone.[1][4] This antimineralocorticoid activity counteracts the sodium and water retention that can be induced by estrogens in hormonal contraceptives, which may help to mitigate side effects such as bloating and weight gain.[2][4][15]

3.3 Antiandrogenic Activity

Drospirenone also acts as an antagonist of the androgen receptor (AR), blocking the effects of androgens like testosterone.[1][2] This antiandrogenic property is beneficial for treating conditions associated with androgen excess, such as acne vulgaris.[2][3]

Caption: Receptor interactions of Drospirenone.

3.4 Effects on Endothelial Nitric Oxide Synthesis

Drospirenone has been shown to increase the synthesis of endothelial nitric oxide (eNOS). This effect is mediated through a combined action on progesterone and mineralocorticoid receptors.[16] Drospirenone can rapidly activate eNOS through pathways involving mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). Furthermore, it can antagonize the aldosterone-induced reduction in eNOS expression. These vascular effects may contribute to the cardiovascular profile of hormonal therapies containing Drospirenone.[16]

Caption: Signaling pathway of Drospirenone on eNOS.

This guide provides a summary of the key technical information regarding Drospirenone. For more detailed information, researchers are encouraged to consult the cited literature.

References

- 1. Drospirenone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. DROSPIRENONE USP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Drospirenone CAS 67392-87-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Drospirenone CAS#: 67392-87-4 [amp.chemicalbook.com]

- 9. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]

- 11. EP2108652B1 - Process for the preparation of drospirenone - Google Patents [patents.google.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. google.com [google.com]

- 14. Novelon Lite | 3 mg+0.02 mg | Tablet | নভেলন লাইট ৩ মি.গ্রা.+০.০২ মি.গ্রা. ট্যাবলেট | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 15. What is the mechanism of Drospirenone? [synapse.patsnap.com]

- 16. Drospirenone increases endothelial nitric oxide synthesis via a combined action on progesterone and mineralocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Spiroxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spiroxane derivatives has positioned them as a compelling class of heterocyclic compounds in the landscape of modern drug discovery. Their inherent structural rigidity and novel chemical space offer significant advantages in the pursuit of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the burgeoning research into the biological activities of spiroxane derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further investigation and development in this promising field.

Anticancer Activity of Spiroxane Derivatives

Spiroxane derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.[1][3]

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various spiroxane derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values for representative spiroxane compounds against different cancer cell lines is presented below.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dispiro-indolinones | Compound 29 | LNCaP (Prostate) | 1.2 - 3.5 | [4] |

| Spiro[chroman-2,4'-piperidin]-4-one | Compound 16 | MCF-7 (Breast) | 0.31 | [3] |

| A2780 (Ovarian) | 5.62 | [3] | ||

| HT-29 (Colorectal) | - | [3] | ||

| Trimethoxyphenyl derivative 15 | MCF-7 (Breast) | 18.77 | [3] | |

| A2780 (Ovarian) | 47.05 | [3] | ||

| Spiro pyrazole-3,3'-oxindoles | Compounds 11a, 11b, 12a, 12b, 13b, 13c, 13h | Various | 5.7 - 21.3 | [5] |

| Spirooxindole-thiopyrans | Compounds 4b, 4i, 4m, 4n, 4q | A549 (Lung) | Comparable to nutlin-3 | [6] |

Key Signaling Pathways in Anticancer Activity

MDM2-p53 Interaction: A significant number of spiro-oxindole derivatives exert their anticancer effects by inhibiting the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[7][8] By blocking this interaction, spiroxane derivatives can stabilize p53, leading to the activation of downstream target genes that control cell cycle arrest and apoptosis.[1][7][8][9]

Caption: Inhibition of the MDM2-p53 signaling pathway by spiroxane derivatives.

Apoptosis Induction: Spiroxane derivatives can trigger programmed cell death, or apoptosis, through both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Caption: Apoptosis induction pathways targeted by spiroxane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Spiroxane derivative stock solutions (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the spiroxane derivatives in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Spiroxane Derivatives

Spiroxane derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[7] Their mechanism of action is often attributed to the disruption of microbial membranes.[10]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of spiroxane derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | (2S,4R,6′R*)-diastereomers | Gram-positive & Gram-negative strains | Down to 2 | [7] |

| Spiro[thiazolidinone-isatin] conjugates | Various | Various bacterial and fungal strains | Moderate to good activity | [11] |

| Spiro 4-chromanones | D7, D9, D11 | Chromobacterium violaceum ATCC 12472 | ≤50 (anti-quorum sensing) | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Spiroxane derivative stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Positive control (broth with inoculum)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the spiroxane derivatives in the broth medium directly in the 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity of Spiroxane Derivatives

Several spiroxane derivatives have been identified as potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in a multitude of diseases.[8][12]

Quantitative Antioxidant Activity Data

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals).

| Compound Class | Specific Derivative | Antioxidant Activity (IC50 µg/mL) | Reference |

| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Vicinal bisphenol derivatives (5h, 6h) | 12.5 (comparable to ascorbic acid) | [7][10] |

| Spiro-indenoquinoxaline pyrrolizines/pyrrolothiazoles | G14, C12, D41, C18, C15, D5, D11, E1, C14 | Among the best results in DPPH, ABTS, FRAP, etc. | [8][12] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Spiroxane derivative solutions at various concentrations

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of the spiroxane derivative solution at different concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

A control is prepared using methanol instead of the sample solution.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the spiroxane derivative.

Conclusion

Spiroxane derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and oxidative stress underscores their significant potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this promising class of compounds. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of spiroxane derivatives into clinical reality.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Quorum sensing inhibition evaluation method: An experiment-based microbiology laboratory course [ubibliorum.ubi.pt]

- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

20-Spirox-4-ene-3,20-dione: A Technical Guide on the Prototypical Aldosterone Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Spirox-4-ene-3,20-dione, also known by its developmental code SC-5233 and as 6,7-Dihydrocanrenone, holds a significant place in the history of pharmacology as the first synthetic steroidal antimineralocorticoid.[1][2] Developed by G. D. Searle & Company in the 1950s, it is the parent compound of the spirolactone class of aldosterone antagonists.[1] Although never marketed due to low oral bioavailability and potency, its discovery was a foundational step leading to the development of clinically crucial drugs like spironolactone.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, synthesis, and the preclinical findings that established its role as an aldosterone inhibitor.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | PubChem |

| Synonyms | SC-5233, 6,7-Dihydrocanrenone, 3-Oxopregn-4-ene-21,17alpha-carbolactone | [1] |

| CAS Number | 976-70-5 | PubChem |

| Molecular Formula | C22H30O3 | PubChem |

| Molecular Weight | 342.47 g/mol | PubChem |

Mechanism of Action

This compound functions as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, plays a crucial role in the regulation of blood pressure and electrolyte balance by binding to the MR in epithelial tissues, primarily in the kidneys. This binding leads to the reabsorption of sodium and water and the excretion of potassium.

By competitively binding to the MR, this compound prevents aldosterone from exerting its physiological effects. This inhibition results in a diuretic effect, characterized by increased excretion of sodium and water and retention of potassium.

Synthesis

The synthesis of this compound and other steroidal spirolactones was a significant achievement in medicinal chemistry. The general synthetic pathway involves the reaction of a 17α-hydroxy-20-keto steroid with a suitable reagent to form the spironolactone ring system. While the specific, detailed industrial synthesis protocol for SC-5233 is not widely published, the general approach is understood from the synthesis of related compounds.

Preclinical and Clinical Data

Detailed quantitative preclinical and clinical data for this compound are sparse in modern literature due to its age and the fact that it was never commercialized. The following tables summarize the available information, with some data for spironolactone provided for comparative context where specific data for SC-5233 is unavailable.

Table 1: In-Vitro Activity

| Compound | Target | Assay Type | Result | Note |

| This compound | Mineralocorticoid Receptor | Competitive Binding | Antagonist | The first synthetic antagonist identified. |

| Spironolactone | Mineralocorticoid Receptor | Competitive Binding | IC50: 24 nM[2] | A more potent successor to SC-5233. |

| This compound | Androgen Receptor | Competitive Binding | Antagonist | Possesses antiandrogenic activity.[1] |

| Spironolactone | Androgen Receptor | Competitive Binding | IC50: 77 nM[2] | Contributes to side effects like gynecomastia. |

| This compound | Progesterone Receptor | Competitive Binding | Agonist | Found to have potent progestogenic activity.[1] |

Table 2: In-Vivo and Clinical Data

| Compound | Study Type | Subjects | Key Findings |

| This compound | Preclinical (Animal) | Animals | Demonstrated antagonism of testosterone effects.[1] |

| This compound | Clinical (Human) | Patients with congestive heart failure | Produced a mild diuretic effect when administered parenterally.[1] |

| This compound | Pharmacokinetics | Human | Lacked appreciable oral bioavailability and had low potency.[1] |

| Spironolactone | Pharmacokinetics | Human | Good oral bioavailability and potency (approx. 46-fold higher oral potency than SC-5233).[1] |

Experimental Protocols

In-Vitro Mineralocorticoid Receptor Binding Assay (General Protocol)

-

Preparation of Receptor Source: Homogenates of adrenalectomized rat kidneys or other tissues rich in mineralocorticoid receptors would be prepared.

-

Radioligand Binding: A radiolabeled mineralocorticoid, such as [3H]-aldosterone, would be incubated with the receptor preparation.

-

Competitive Binding: Increasing concentrations of the test compound (this compound) would be added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Quantification: The receptor-bound radioligand would be separated from the unbound radioligand (e.g., by filtration). The amount of bound radioactivity would be measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated to determine its binding affinity.

In-Vivo Diuretic Activity Assay in Rats (General Protocol)

-

Animal Model: Adrenalectomized male rats would be used to eliminate the influence of endogenous aldosterone. The rats would be maintained on a sodium-deficient diet to enhance their sensitivity to mineralocorticoids.

-

Treatment Groups:

-

Control group: Vehicle administration.

-

Aldosterone group: Administration of a standard dose of aldosterone to induce sodium retention.

-

Test group: Co-administration of aldosterone and the test compound (this compound) at various doses.

-

-

Urine Collection: The animals would be placed in metabolic cages, and urine would be collected over a specified period (e.g., 4-6 hours).

-

Analysis: The volume of urine and the concentrations of sodium and potassium in the urine would be measured.

-

Endpoint: The ability of the test compound to reverse the sodium-retaining and potassium-excreting effects of aldosterone would be assessed.

Conclusion

This compound (SC-5233) represents a landmark in the development of mineralocorticoid receptor antagonists. While its own clinical utility was hampered by unfavorable pharmacokinetic properties, its discovery validated the therapeutic concept of aldosterone blockade and paved the way for the development of spironolactone and subsequent generations of aldosterone antagonists. The study of SC-5233 provides valuable insights into the early stages of drug discovery in the field of cardiovascular and renal pharmacology. For researchers today, it serves as a foundational case study in the evolution of steroid-based receptor modulators.

References

Unveiling the Therapeutic Potential of 20-Spirox-4-ene-3,20-dione: A Technical Guide

An In-Depth Exploration for Researchers and Drug Development Professionals

The landscape of steroid chemistry and pharmacology is in a perpetual state of evolution, with novel structural modifications offering pathways to enhanced therapeutic efficacy and selectivity. Among these, the introduction of spirocyclic moieties has emerged as a promising strategy to modulate the biological activity of steroidal frameworks. This technical guide focuses on 20-Spirox-4-ene-3,20-dione , a unique pregnane derivative characterized by a spiro-oxirane ring at the C-20 position. The presence of this strained three-membered ether ring introduces distinct stereochemical and electronic features, which are anticipated to significantly influence its interaction with biological targets.

While public domain data on "this compound" is currently limited, this guide will synthesize the available information on closely related spiro-steroidal compounds and analogous C-20 modified pregnanes to extrapolate the potential therapeutic applications, plausible mechanisms of action, and necessary experimental frameworks for its future investigation. The primary focus will be on its potential as an anti-inflammatory and anticancer agent, drawing parallels from structurally similar compounds that have shown promise in these areas.

Table 1: Projected Biological Activities and Therapeutic Potentials

| Therapeutic Area | Potential Mechanism of Action | Key Biological Targets (Hypothesized) | Supporting Evidence from Analogous Compounds |

| Anti-inflammatory | Modulation of glucocorticoid and/or mineralocorticoid receptors; Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB). | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Nuclear Factor kappa B (NF-κB) | Certain spiro-lactones (e.g., spironolactone) act as MR antagonists. Novel steroidal spiro-heterocycles have demonstrated anti-inflammatory properties. |

| Anticancer | Induction of apoptosis; Cell cycle arrest; Inhibition of cancer-related enzymes or signaling pathways. | Caspases, Cyclin-dependent kinases (CDKs), Apoptotic signaling proteins (e.g., Bcl-2 family) | Spiro-steroidal alkaloids have shown potent cytotoxic effects against various cancer cell lines. Estrone-based spiro-derivatives have exhibited significant antiproliferative activity. |

| Neuroprotective | Modulation of neuroinflammatory pathways; Protection against oxidative stress. | Neurotrophic factor receptors, Antioxidant response elements (ARE) | Some pregnane derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. |

Experimental Protocols: A Roadmap for Investigation

The following outlines key experimental methodologies crucial for elucidating the therapeutic potential of this compound.

In Vitro Assays for Biological Activity

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity and selectivity for nuclear receptors such as the Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR).

-

Methodology: Competitive radioligand binding assays using purified recombinant human receptors and specific radiolabeled ligands (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR). The concentration of this compound required to displace 50% of the radioligand (IC50) is determined.

-

-

Cell-Based Reporter Gene Assays:

-

Objective: To assess the functional agonist or antagonist activity at specific nuclear receptors.

-

Methodology: Transfection of a suitable cell line (e.g., HEK293T) with an expression vector for the receptor of interest and a reporter plasmid containing a hormone response element linked to a luciferase gene. Cells are treated with varying concentrations of this compound, and luciferase activity is measured to determine dose-response curves and efficacy.

-

-

Antiproliferative and Cytotoxicity Assays:

-

Objective: To evaluate the effect on cancer cell viability and proliferation.

-

Methodology: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) are treated with the compound. Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50) is calculated.

-

Workflow for In Vitro Screening

Caption: Workflow for the initial in vitro evaluation of this compound.

Signaling Pathways: A Mechanistic Overview

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.

Hypothesized Anti-inflammatory Signaling Cascade

The anti-inflammatory effects of steroidal compounds are often mediated through the glucocorticoid receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and can influence gene expression in two primary ways:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Hypothesized GR-mediated anti-inflammatory signaling pathway.

Potential Pro-Apoptotic Pathway in Cancer Cells

In cancer cells, certain steroids can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

discovery and history of 20-Spirox-4-ene-3,20-dione

An In-Depth Technical Guide on the Discovery and History of 20-Spirox-4-ene-3,20-dione (Spironolactone)

Abstract

This compound, commonly known as Spironolactone, is a synthetic steroid that has been a cornerstone in the management of various cardiovascular and endocrine disorders for over six decades. Initially developed as a potassium-sparing diuretic, its therapeutic applications have expanded significantly due to its potent antagonist effects at the mineralocorticoid and androgen receptors. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, pharmacology, and synthesis of Spironolactone, tailored for researchers, scientists, and drug development professionals.

Discovery and History

Spironolactone was first synthesized in 1957 by chemists John A. Cella and Robert C. Tweit at G. D. Searle & Co. in Skokie, Illinois[1]. This discovery was the culmination of research aimed at developing a synthetic steroid capable of blocking the effects of aldosterone, a mineralocorticoid hormone known to cause sodium and water retention[1][2]. The initial studies demonstrated that Spironolactone could effectively block the sodium-retaining and potassium-excreting effects of aldosterone and other mineralocorticoids[2][3].

Following its discovery, Spironolactone was introduced for clinical use in 1959 under the brand name Aldactone[3][4]. It was initially marketed as a potassium-sparing diuretic for the treatment of edema associated with conditions like congestive heart failure, liver cirrhosis, and nephrotic syndrome[2][5]. Over the years, its therapeutic indications have broadened to include hypertension, primary hyperaldosteronism (Conn's syndrome), and more recently, off-label uses for its antiandrogenic properties in conditions such as hirsutism, acne vulgaris, and as a component of feminizing hormone therapy[3][6][7]. Spironolactone is on the World Health Organization's List of Essential Medicines[1].

Mechanism of Action

Spironolactone exerts its therapeutic effects primarily through competitive antagonism of the mineralocorticoid receptor (MR). It also exhibits antiandrogenic activity by competing for the androgen receptor (AR)[6].

Mineralocorticoid Receptor Antagonism

In the kidneys, aldosterone binds to the MR in the distal convoluted tubules and collecting ducts, leading to the reabsorption of sodium and water and the excretion of potassium[6][8]. Spironolactone and its active metabolites, such as canrenone, competitively bind to the MR, thereby inhibiting the actions of aldosterone[9][10]. This results in increased sodium and water excretion and potassium retention, leading to its diuretic and antihypertensive effects[6][8].

Antiandrogenic Effects

Spironolactone also acts as a competitive antagonist at the androgen receptor, which underlies its use in treating androgen-dependent conditions[11]. It has been shown to inhibit the binding of dihydrotestosterone (DHT) to the AR[12]. This antiandrogenic activity is responsible for both some of its therapeutic applications and some of its side effects, such as gynecomastia in men[11].

Signaling Pathway of Spironolactone's Action

Caption: Signaling pathway of Spironolactone's antagonism of the mineralocorticoid receptor.

Pharmacological Data

The pharmacological profile of Spironolactone is characterized by its binding affinity to various steroid receptors and its pharmacokinetic properties.

Receptor Binding Affinity

| Receptor | Ligand | IC50 / Ki | Species | Reference |

| Mineralocorticoid Receptor | Aldosterone | IC50: 24 nM | - | [13] |

| Androgen Receptor | Dihydrotestosterone | IC50: 77 nM | Rat | [13][14] |

| Androgen Receptor | Dihydrotestosterone | Ki: ~10x less than DHT | Human | [12] |

| Glucocorticoid Receptor | Dexamethasone | IC50: 2.4 µM | Rat | [14] |

| Progesterone Receptor | Progesterone | EC50: 740 nM (agonist) | Rat | [14] |

Pharmacokinetics

| Parameter | Value | Species | Reference |

| Bioavailability | 60-90% | Human | [3] |

| Protein Binding | >90% | Human | [6] |

| Metabolism | Hepatic (to active metabolites canrenone, 7α-thiomethylspironolactone) | Human | [3] |

| Time to Peak Plasma Concentration | Spironolactone: 2.6 hours; Canrenone: 4.3 hours | Human | [6] |

| Elimination Half-life | Spironolactone: ~1.4 hours; Canrenone: ~16.5 hours | Human | - |

Synthesis of Spironolactone

Several synthetic routes for Spironolactone have been developed since its initial discovery. The first industrial synthesis was reported by Cella and colleagues at G. D. Searle & Co.[4]. Another notable industrial synthesis was patented by Ciba Geigy in 1980[4].

Original Industrial Synthesis by G. D. Searle & Co.

The original synthesis starts from dehydroepiandrosterone (DHEA) and involves several key steps to construct the characteristic spironolactone structure.

Experimental Protocol:

-

Ethynylation of DHEA: Dehydroepiandrosterone is reacted with acetylene to introduce an ethynyl group at the C17 position.

-

Carboxylation: The resulting 17α-ethynyl-androst-5-ene-3β,17β-diol is carboxylated at the terminal alkyne position by treatment with a Grignard reagent followed by quenching with carbon dioxide[4].

-

Hydrogenation and Lactonization: The triple bond is selectively hydrogenated to a double bond using a Lindlar catalyst. Subsequent acidification leads to the formation of the γ-lactone ring[4].

-

Oppenauer Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and the double bond migrates to form the α,β-unsaturated ketone system[15].

-

Dehydrogenation: The dienone intermediate is formed by oxidation with a reagent like chloranil[4][15].

-

Thioacetate Addition: The final step involves the conjugate addition of thioacetic acid to the dienone, which proceeds with high diastereoselectivity to yield Spironolactone[4].

Synthesis Workflow Diagram

Caption: Workflow for the original industrial synthesis of Spironolactone.

Clinical Applications and Future Directions

Spironolactone is a widely prescribed medication with a range of clinical applications:

-

Heart Failure: It is a key component of therapy for heart failure with reduced ejection fraction (HFrEF), where it has been shown to reduce mortality and hospitalizations[3][16].

-

Hypertension: It is used as an add-on therapy for resistant hypertension[5][6].

-

Edema: It is effective in managing edema associated with hepatic cirrhosis and nephrotic syndrome[5].

-

Primary Aldosteronism: It is a first-line treatment for hyperaldosteronism[3].

-

Antiandrogen Therapy: It is used off-label for conditions like hirsutism, acne, and in transgender women[6].

Future research may focus on developing more selective mineralocorticoid receptor antagonists with fewer side effects, as well as exploring the full potential of Spironolactone's anti-inflammatory and anti-fibrotic properties in other disease states.

Conclusion

From its discovery in the late 1950s as a novel aldosterone antagonist to its current status as a versatile, multi-target therapeutic agent, this compound (Spironolactone) has had a profound impact on the management of cardiovascular and endocrine diseases. Its rich history of chemical synthesis and pharmacological investigation continues to provide valuable insights for the development of new generations of steroid-based therapeutics. This guide has provided a detailed overview of the key technical aspects of Spironolactone's discovery, mechanism, and synthesis, offering a valuable resource for the scientific community.

References

- 1. Spironolactone - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Spironolactone - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Spironolactone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 12. Interaction of digitalis and spironolactone with human sex steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 16. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20-Spirox-4-ene-3,20-dione and related steroidal spiro compounds. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document leverages the wealth of information on the closely related and clinically significant compound, spironolactone, to provide a detailed understanding of the synthesis, biological activity, and relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel steroidal drugs, particularly those targeting the mineralocorticoid receptor.

Introduction to Spiro Steroids

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures and their ability to impart favorable pharmacological properties. The incorporation of a spiro moiety into a steroidal framework can lead to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. This compound belongs to this class of compounds and is structurally analogous to a class of drugs known as mineralocorticoid receptor (MR) antagonists.

Synthesis of 20-Spiroxane Steroids

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be extrapolated from the well-established industrial syntheses of spironolactone. The general strategy involves the construction of the spiro-lactone ring at the C17 position of the steroid nucleus.

Representative Synthetic Pathway (based on Spironolactone Synthesis)

A common starting material for the synthesis of such compounds is dehydroepiandrosterone (DHEA). The key steps typically involve:

-

Ethynylation: Introduction of an ethynyl group at the C17 position.

-

Carboxylation: Conversion of the ethynyl group to a carboxylic acid.

-

Lactonization: Formation of the spiro-γ-lactone ring.

-

Modifications to the Steroid Backbone: Introduction of other functional groups, such as the 7α-thioacetyl group in spironolactone, through various reactions like Michael additions.

Below is a generalized experimental workflow for the synthesis of a 20-spiroxane steroid.

Caption: Generalized workflow for the synthesis of 20-spiroxane steroids.

Biological Activity: Mineralocorticoid Receptor Antagonism

Steroidal spiro compounds, most notably spironolactone, are known for their potent antagonism of the mineralocorticoid receptor (MR). The MR is a nuclear receptor that plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with the hormone aldosterone.

Mechanism of Action

In its active state, the mineralocorticoid receptor is bound to aldosterone. This complex translocates to the nucleus, where it binds to hormone response elements (HREs) on DNA, leading to the transcription of genes involved in sodium and water retention. Spiro steroids like spironolactone act as competitive antagonists, binding to the MR and preventing aldosterone from activating the receptor. This blockage leads to a diuretic effect, promoting the excretion of sodium and water while retaining potassium.

Caption: Aldosterone signaling pathway and its inhibition by spiro steroids.

Quantitative Data

| Compound | Receptor | IC50 (nM) | Assay Type | Reference |

| Spironolactone | Mineralocorticoid | 24 | Cell-based transactivation assay | [1] |

| Eplerenone | Mineralocorticoid | 990 | Cell-based transactivation assay | |

| Canrenone | Mineralocorticoid | 31 | Radioligand binding assay | |

| Prorenone | Mineralocorticoid | 4.3 | Radioligand binding assay |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for research and development. The following sections provide representative methodologies for the synthesis and biological evaluation of 20-spiroxane steroids, based on established procedures for spironolactone and related compounds.

Synthesis of a 20-Spiroxane Steroid (Representative Protocol)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Acetylene gas

-

Sodium amide in liquid ammonia

-

Grignard reagent (e.g., methylmagnesium bromide)

-

Dry ice (solid CO2)

-

Palladium on calcium carbonate (Lindlar's catalyst)

-

Hydrogen gas

-

Hydrochloric acid

-

Appropriate solvents (e.g., THF, diethyl ether, methanol)

Procedure:

-

Ethynylation of DHEA: Dissolve DHEA in an appropriate solvent (e.g., THF) and cool to -78°C. Bubble acetylene gas through the solution while adding a strong base like sodium amide in liquid ammonia. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a proton source.

-

Carboxylation: Treat the ethynylated steroid with a Grignard reagent, followed by the addition of crushed dry ice. Acidify the reaction mixture to protonate the carboxylate.

-

Lactonization: Dissolve the resulting carboxylic acid in a suitable solvent and treat with a catalytic amount of strong acid (e.g., HCl). Heat the reaction mixture to promote cyclization and the formation of the spiro-lactone ring.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its structure and purity.

Mineralocorticoid Receptor (MR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.

Materials:

-

Human recombinant mineralocorticoid receptor

-

Radiolabeled aldosterone (e.g., [³H]-aldosterone)

-

Test compound (e.g., this compound)

-

Unlabeled aldosterone (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled aldosterone in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, radiolabeled aldosterone, and either the test compound, unlabeled aldosterone (for non-specific binding), or buffer alone (for total binding).

-

Incubation: Add the human recombinant MR to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method, such as filtration through a glass fiber filter mat.

-

Quantification: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Caption: Experimental workflow for a mineralocorticoid receptor binding assay.

Conclusion

This compound and its analogs represent a promising class of steroidal compounds with potential therapeutic applications as mineralocorticoid receptor antagonists. While specific data for the title compound is limited, the extensive research on spironolactone provides a solid foundation for understanding the synthesis, mechanism of action, and biological evaluation of these molecules. The methodologies and data presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry. Future work should focus on the specific synthesis and characterization of this compound to fully elucidate its pharmacological profile.

References

In Vitro Efficacy and Mechanisms of 20-Spirox-4-ene-3,20-dione (Spironolactone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies conducted on 20-Spirox-4-ene-3,20-dione, commonly known as Spironolactone. Spironolactone is a synthetic steroid and a well-established pharmaceutical agent primarily known for its antagonist activity at the mineralocorticoid receptor (MR). This document collates and presents quantitative data from various in vitro assays, details key experimental protocols, and visualizes the underlying signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of steroidal and non-steroidal drugs targeting nuclear receptors and related signaling cascades.

Introduction

This compound (Spironolactone) is a potassium-sparing diuretic with a primary mechanism of action involving the competitive antagonism of the mineralocorticoid receptor. Its well-documented clinical efficacy in treating conditions such as heart failure and hypertension has spurred extensive in vitro research to elucidate its molecular mechanisms of action. Beyond its primary MR antagonism, Spironolactone and its active metabolites, such as canrenone, exhibit a broader pharmacological profile, including interactions with other steroid hormone receptors and modulation of inflammatory and fibrotic signaling pathways. This guide focuses on the in vitro characterization of Spironolactone, providing a detailed examination of its bioactivity and the experimental methodologies used for its assessment.

Quantitative In Vitro Bioactivity Data

The in vitro activity of Spironolactone has been quantified across a range of assays, providing insights into its potency and selectivity. The following tables summarize key quantitative data from the literature.

| Table 1: Receptor Binding Affinity of Spironolactone | |

| Receptor | IC50 / Ki (nM) |

| Mineralocorticoid Receptor (MR) | 24 |

| Androgen Receptor (AR) | 77 |

| Progesterone Receptor (PR) | Agonist activity observed |

| Glucocorticoid Receptor (GR) | >1000 |

| Table 2: Inhibition of Steroidogenesis in H295R Cells | |

| Hormone | Inhibition by Spironolactone |

| Aldosterone | Significant inhibition of Angiotensin II-stimulated production. |

| Cortisol | Significant inhibition of basal production. |

| Testosterone | Decreased production. |

| Estradiol | Decreased production. |

| Table 3: Effects on Inflammatory Markers | |

| Cell Type | Effect of Spironolactone |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6). |

| RAW 264.7 Macrophages | Inhibition of LPS-induced nitric oxide and TNF-α production. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments used to characterize the bioactivity of Spironolactone.

Mineralocorticoid Receptor (MR) Competitive Binding Assay

This assay determines the affinity of Spironolactone for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: COS-1 (Monkey Kidney Fibroblast) or HEK293 (Human Embryonic Kidney) cells transiently transfected with a human MR expression vector.

-

Radioligand: [³H]-Aldosterone (typically at a concentration of 1-5 nM).

-

Competitor: Spironolactone (serially diluted, e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Protocol:

-

Transfected cells are harvested and homogenized to prepare a cytosolic fraction containing the MR.

-

The cytosolic extract is incubated with a fixed concentration of [³H]-Aldosterone and varying concentrations of Spironolactone in a suitable binding buffer.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone (e.g., 1 µM).

-

Incubation is carried out at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

The amount of bound [³H]-Aldosterone is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of Spironolactone that inhibits 50% of specific [³H]-Aldosterone binding) is calculated by non-linear regression analysis.

-

Androgen Receptor (AR) Competitive Binding Assay

This assay is similar to the MR binding assay but is specific for the androgen receptor.

-

Cell Line: MDA-MB-453 (human breast cancer cells) or LNCaP (human prostate cancer cells) which endogenously express the AR, or transfected cells.

-

Radioligand: [³H]-Dihydrotestosterone (DHT) or [³H]-Mibolerone.

-

Protocol: The protocol is analogous to the MR binding assay, with the substitution of AR-expressing cell extracts and the appropriate androgenic radioligand.

H295R Steroidogenesis Assay

This assay assesses the effect of Spironolactone on the production of various steroid hormones.[1][2][3][4][5]

-

Cell Line: H295R (human adrenocortical carcinoma cell line), which expresses most of the key enzymes required for steroidogenesis.[1][2][3][4][5]

-

Protocol:

-

H295R cells are cultured in a multi-well plate format.

-

Cells are treated with various concentrations of Spironolactone for a defined period (e.g., 24-48 hours). Often, a stimulant like forskolin or angiotensin II is used to increase basal steroid production.[5]

-

The cell culture supernatant is collected.

-

The concentrations of various steroid hormones (e.g., aldosterone, cortisol, testosterone, estradiol) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Cell viability is assessed in parallel using an MTT or similar assay to control for cytotoxicity.

-

NF-κB Reporter Gene Assay

This assay measures the effect of Spironolactone on the activity of the NF-κB signaling pathway.

-

Cell Line: HEK293 cells.

-

Plasmids:

-

An NF-κB-responsive reporter plasmid containing a luciferase gene downstream of multiple NF-κB binding sites.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Protocol:

-

HEK293 cells are co-transfected with the NF-κB reporter plasmid and the control plasmid.

-

After a recovery period, cells are pre-treated with Spironolactone for a specific duration.

-

NF-κB signaling is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Following stimulation, cells are lysed, and the activities of both luciferases are measured using a luminometer.

-

The activity of the NF-κB-driven luciferase is normalized to the activity of the control luciferase.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic potential of Spironolactone on various cell lines.

-

Cell Lines: MCF-7 (human breast cancer), LNCaP (human prostate cancer), or other relevant cell lines.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Protocol:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Spironolactone for a specified time (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

Signaling Pathways and Mechanisms of Action

Spironolactone exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Mineralocorticoid Receptor (MR) Antagonism

Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone.

Caption: Spironolactone competitively inhibits aldosterone binding to the MR.

Androgen Receptor (AR) Antagonism

Spironolactone also acts as an antagonist at the androgen receptor, which underlies some of its side effects.

Caption: Spironolactone blocks androgen binding to the AR.

Inhibition of the NF-κB Signaling Pathway

Spironolactone has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[6]

Caption: Spironolactone inhibits NF-κB activation by targeting the IKK complex.

Modulation of TGF-β/Smad Signaling in Cardiac Fibroblasts

Spironolactone can attenuate the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) in cardiac fibroblasts.

Caption: Spironolactone interferes with TGF-β signaling by inhibiting Smad2/3 phosphorylation.

Discussion

The in vitro data presented in this guide highlight the multifaceted pharmacological profile of Spironolactone. Its primary activity as a potent MR antagonist is well-supported by competitive binding assays. Furthermore, its antagonistic effects on the AR provide a molecular basis for some of its clinical side effects.

The ability of Spironolactone to inhibit steroidogenesis in H295R cells suggests a direct effect on one or more key enzymes in the steroidogenic pathway. This has implications for its use in conditions of hormone-dependent pathologies.

The anti-inflammatory properties of Spironolactone, demonstrated by its inhibition of pro-inflammatory cytokine production and NF-κB signaling, are of significant interest. These actions may contribute to its beneficial effects in cardiovascular diseases, independent of its diuretic properties.

Finally, the modulation of the TGF-β/Smad pathway in cardiac fibroblasts provides a direct mechanism by which Spironolactone may exert its anti-fibrotic effects, a key aspect of its cardioprotective actions.

Conclusion

This technical guide has summarized the key in vitro bioactivities of this compound (Spironolactone). The provided quantitative data, detailed experimental protocols, and visualizations of signaling pathways offer a comprehensive resource for the scientific community. The diverse in vitro effects of Spironolactone, extending beyond its primary MR antagonism, underscore its complex pharmacology and provide a foundation for further research into its therapeutic applications and the development of novel drugs with similar multi-target profiles.

References

- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: Hormone production (Journal Article) | ETDEWEB [osti.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 20-Spirox-4-ene-3,20-dione from Pregnane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 20-Spirox-4-ene-3,20-dione, a spiro-ether derivative of progesterone. The synthesis involves the selective protection of the C-20 carbonyl group of a pregnane derivative through spiroketalization. This protocol is designed for researchers in steroid chemistry and drug development, offering a reproducible method for obtaining the target compound for further biological evaluation.

Introduction

Steroidal compounds are a cornerstone of pharmaceutical research and development, with modifications to the steroid nucleus leading to a wide array of therapeutic agents. The introduction of a spiro-ether moiety at the C-20 position of the pregnane skeleton is a novel modification that can significantly alter the biological activity profile of the parent steroid. This compound is a derivative of progesterone, a key hormone in the reproductive cycle. The synthesis of this analog allows for the exploration of its potential as a modulator of steroid hormone receptors or as an intermediate for the synthesis of more complex steroidal structures. This protocol details a two-step synthesis starting from the readily available pregnenolone acetate.

Signaling and Metabolic Pathway Context

The synthesis of this compound begins with precursors that are central to the steroidogenic pathway. Understanding this context is crucial for appreciating the significance of synthesizing novel steroid derivatives.

Caption: Simplified steroidogenic pathway highlighting the position of Progesterone as a precursor for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 20,20-Ethylenedioxy-pregn-5-en-3β-ol

This procedure details the selective protection of the C-20 carbonyl group of pregnenolone acetate, followed by the deprotection of the 3β-acetate group.

Materials:

-

Pregnenolone acetate

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Potassium hydroxide (KOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Spiroketalization:

-

To a solution of pregnenolone acetate (1.0 g, 2.79 mmol) in toluene (50 mL), add ethylene glycol (1.55 mL, 27.9 mmol) and p-toluenesulfonic acid monohydrate (53 mg, 0.28 mmol).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 20,20-ethylenedioxy-pregn-5-en-3β-yl acetate.

-

-

Saponification:

-

Dissolve the crude product from the previous step in methanol (30 mL).

-

Add a solution of potassium hydroxide (0.31 g, 5.58 mmol) in water (3 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Neutralize the reaction with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 20,20-ethylenedioxy-pregn-5-en-3β-ol.

-

Part 2: Synthesis of this compound

This part of the protocol describes the Oppenauer oxidation of the 3β-hydroxyl group and the concurrent isomerization of the double bond to yield the final product.

Materials:

-

20,20-Ethylenedioxy-pregn-5-en-3β-ol

-

Aluminum isopropoxide

-

Cyclohexanone

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Oppenauer Oxidation:

-

Dissolve 20,20-ethylenedioxy-pregn-5-en-3β-ol (0.5 g, 1.39 mmol) in dry toluene (25 mL) and cyclohexanone (2.88 mL, 27.8 mmol).

-

Add aluminum isopropoxide (0.57 g, 2.78 mmol).

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction to room temperature and pour it into a cold 1 M HCl solution (30 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Application Notes and Protocols: Laboratory Preparation of 20-Spirox-4-ene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 20-Spirox-4-ene-3,20-dione, a derivative of progesterone. The synthesis is achieved through the selective epoxidation of the C-20 ketone of Pregn-4-ene-3,20-dione (Progesterone) using a Corey-Chaykovsky reaction. This method offers a reliable route to the desired spiro-oxirane functionality at the C-20 position, a structural motif of interest in the development of novel steroidal compounds. While specific literature on the direct synthesis of this exact molecule is sparse, the described protocol is based on well-established and widely applicable methodologies for the selective modification of steroidal ketones.

Introduction

Steroidal compounds bearing a spiro-oxirane functionality are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex molecules and as bioactive compounds in their own right. This compound represents a foundational structure in this class, derived from the readily available steroid, Progesterone. The selective functionalization of the C-20 ketone in the presence of the C-3 ketone and the C4-C5 double bond is a key challenge in the synthesis of such derivatives. The Corey-Chaykovsky reaction, employing a sulfur ylide, is a highly effective method for the conversion of ketones to epoxides and is particularly well-suited for this transformation due to its high selectivity for less sterically hindered ketones.

Chemical Reaction Pathway

Caption: Synthesis of this compound from Progesterone.

Experimental Workflow

Caption: Experimental Workflow for the Synthesis.

Experimental Protocol

Materials and Reagents

-

Pregn-4-ene-3,20-dione (Progesterone)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

Procedure

1. Preparation of Dimethyloxosulfonium Methylide (Sulfur Ylide)

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, decanting the hexanes carefully each time.

-

Add anhydrous DMSO to the washed sodium hydride.

-

Heat the mixture to 50-60 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes). This indicates the formation of the dimsyl anion.

-

Cool the resulting greyish solution to room temperature.

-

In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.

-

Slowly add the trimethylsulfoxonium iodide solution to the dimsyl anion solution at room temperature. Stir the resulting mixture for 10-15 minutes to form the dimethyloxosulfonium methylide.

2. Reaction with Progesterone

-

Dissolve Progesterone in anhydrous THF in a separate flask.

-

Slowly add the Progesterone solution to the freshly prepared dimethyloxosulfonium methylide solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

3. Work-up and Purification

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the presence of the spiro-oxirane ring and the integrity of the steroidal backbone.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, including the C=O stretch of the C-3 ketone and the C-O-C stretch of the epoxide.

-

Mass Spectrometry: To determine the molecular weight of the product.

Quantitative Data

| Parameter | Value/Range | Notes |

| Reactants | ||

| Progesterone | 1.0 equivalent | Starting material |

| Trimethylsulfoxonium iodide | 1.2 - 1.5 equivalents | Reagent for ylide formation |

| Sodium Hydride | 1.2 - 1.5 equivalents | Base for ylide formation |

| Reaction Conditions | ||

| Temperature | Room Temperature | For the reaction with progesterone |

| Solvent | DMSO/THF | |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Yield | ||

| Expected Yield | 70 - 85% | Typical for Corey-Chaykovsky reactions on steroidal ketones |

Safety Precautions

-